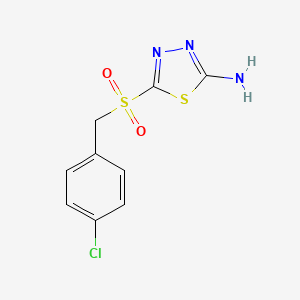

5-(4-氯苄基磺酰基)-1,3,4-噻二唑-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

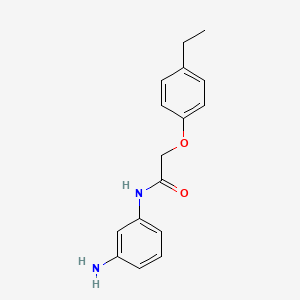

“5-(4-Chlorobenzylsulfonyl)-1,3,4-thiadiazol-2-amine” is a chemical compound that is derived from 4-chlorobenzoic acid . It is a sulfonamide derivative, which is a class of compounds known for a wide range of biological activities .

Synthesis Analysis

The synthesis of this compound involves several steps starting from 4-chlorobenzoic acid . The process includes esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol . This intermediate is then converted into sulfonyl chloride, followed by nucleophilic attack of the amines to give the title sulfonamides .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include esterification, hydrazination, salt formation, cyclization, and nucleophilic attack . These reactions lead to the formation of the 1,3,4-thiadiazole ring and the attachment of the sulfonamide group .科学研究应用

合成和抗病毒活性

研究表明噻二唑磺酰胺的合成,包括与“5-(4-氯苄基磺酰基)-1,3,4-噻二唑-2-胺”类似的衍生物,展示了某些抗病毒活性。这些化合物已通过从 4-氯苯甲酸开始的多步工艺合成,从而创建了在抗病毒治疗中具有潜在应用的新衍生物 (Chen et al., 2010).

抗氧化和抗炎活性

另一项研究探索了噻二唑-2-胺衍生物的合成,该衍生物表现出显着的抗氧化和抗炎活性。这些活性与标准治疗相当或优于标准治疗,表明它们在开发针对以氧化应激和炎症为特征的疾病的新治疗剂中的效用 (Sravya et al., 2019).

抗菌和抗真菌应用

对磺酰基取代的噻二唑的进一步研究已经确定了具有抗菌和抗真菌特性的化合物。这些研究突出了噻二唑-2-胺衍生物在解决各种细菌和真菌感染中的潜力,为新的抗生素和抗真菌药物开发奠定了基础 (Sych et al., 2019).

杀虫活性

新的噻二唑和噻二唑并[3,2-a]嘧啶衍生物的合成已在对棉铃虫的杀虫活性方面显示出显着结果,表明在农业害虫防治中具有潜在应用 (Ismail et al., 2021).

碳酸酐酶抑制剂

噻二唑衍生物已被研究其对碳酸酐酶同工酶的抑制作用,表明它们在开发治疗碳酸酐酶活性调节有益的疾病中的潜力 (Menchise et al., 2006).

安全和危害

作用机制

Target of Action

Similar compounds have been reported to target enzymes likeacetolactate synthase (ALS) , a key enzyme in the biosynthesis pathway of branched chain amino acids present in bacteria, fungi, and higher plants .

Mode of Action

It’s synthesized from4-chlorobenzoic acid through a series of reactions including esterification, hydrazination, salt formation, and cyclization . The resulting compound may interact with its targets, leading to changes in their function.

Biochemical Pathways

Related compounds have been known to affect the biosynthesis pathway of branched chain amino acids . This could potentially lead to downstream effects such as inhibition of protein synthesis and cell growth.

Result of Action

Similar compounds have shown anti-tobacco mosaic virus activity , suggesting that this compound may also have antiviral properties.

属性

IUPAC Name |

5-[(4-chlorophenyl)methylsulfonyl]-1,3,4-thiadiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3O2S2/c10-7-3-1-6(2-4-7)5-17(14,15)9-13-12-8(11)16-9/h1-4H,5H2,(H2,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMTLUOWYMZDTFC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CS(=O)(=O)C2=NN=C(S2)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10586067 |

Source

|

| Record name | 5-[(4-Chlorophenyl)methanesulfonyl]-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10586067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Chlorobenzylsulfonyl)-1,3,4-thiadiazol-2-amine | |

CAS RN |

880791-53-7 |

Source

|

| Record name | 5-[(4-Chlorophenyl)methanesulfonyl]-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10586067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

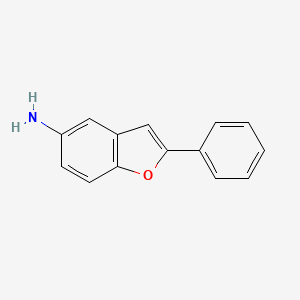

![2-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine](/img/structure/B1317799.png)

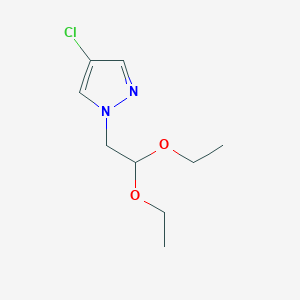

![Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1317833.png)